![molecular formula C14H17BrFNO2 B2759773 Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate CAS No. 1357614-51-7](/img/structure/B2759773.png)
Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
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Overview
Description
“Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate” and “tert-Butyl 4- (bromomethyl)-3,3-difluoropiperidine-1-carboxylate” are compounds that have similar structures . They are used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of related compounds often starts from simple commercially available materials. For instance, the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” starts from commercially available 4-bromo-1H-indole .
Molecular Structure Analysis
The connectivity and relative configuration of “tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate” was confirmed by an X-ray structure analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often involve several steps, including protection of functional groups, cyclization reactions, and olefination .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “tert-butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate” include a molecular weight of 340.26, a boiling point of 398.5±42.0 °C (Predicted), and a density of 1.283±0.06 g/cm3 (Predicted) .
Scientific Research Applications
- Cα-tetrasubstituted α-amino acids play a crucial role in designing peptide mimetics with stable secondary structures. This compound’s ability to rigidify the peptide backbone makes it valuable for creating bioactive peptides, enzyme inhibitors, and other biologically relevant molecules .
- Although not directly studied for this compound, related pyrazoline derivatives have been investigated for their neurotoxic potential. Researchers have explored their effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Investigating the neurotoxicity of this compound could provide valuable insights .
- The synthesis of liquid crystal polymers often involves key intermediates. In this context, tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate serves as a building block. Researchers have used it to prepare main-chain liquid crystal polymers, which find applications in materials science and display technologies .
Peptide Mimetics and Secondary Structure Stabilization
Neurotoxicity Research
Liquid Crystal Polymers (LCPs)
Mechanism of Action
While the mechanism of action for “Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate” is not available, related compounds like “tert-Butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate” are intermediates of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHGJPVZKDXWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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